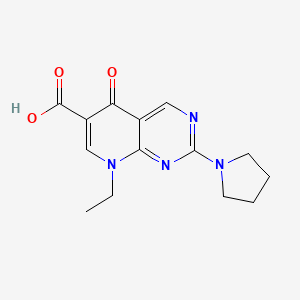

Piromidic Acid

Description

This compound is a quinolone antibiotic with activity against gram-negative bacteria. This compound is used in the treatment of urinary tract and intestinal infections.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Antibacterial against mainly gram negative organisms. It is used for urinary tract and intestinal infections.

See also: Pipemidic Acid (related).

Structure

3D Structure

Properties

IUPAC Name |

8-ethyl-5-oxo-2-pyrrolidin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-2-17-8-10(13(20)21)11(19)9-7-15-14(16-12(9)17)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIMBBZXSXFZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045424 | |

| Record name | Piromidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19562-30-2 | |

| Record name | Piromidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19562-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piromidic acid [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019562302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piromidic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | piromidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piromidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piromidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piromidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIROMIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I12WH4EWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Fortress: A Technical Guide to the Antibacterial Spectrum Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly among Gram-negative bacteria, represents a critical global health challenge. The unique double-membrane structure of these pathogens creates a formidable barrier, limiting the efficacy of many existing antimicrobial agents. This guide provides an in-depth analysis of the antibacterial spectrum against Gram-negative bacteria, focusing on quantitative data, detailed experimental protocols for susceptibility testing, and the underlying molecular mechanisms of action and resistance.

Mechanisms of Action and Resistance: A Molecular Arms Race

Understanding the interplay between antibiotics and bacteria is fundamental to developing new therapies. Antibiotics function by disrupting essential cellular processes, while bacteria evolve sophisticated mechanisms to counteract these attacks.

Gram-negative bacteria possess an outer membrane containing lipopolysaccharide (LPS), which acts as a highly selective barrier, and a periplasmic space containing enzymes that can degrade antibiotics before they reach their intracellular targets.[1][2] Key resistance strategies include enzymatic inactivation of the drug, modification of the antibiotic's target site, and active removal of the antibiotic from the cell via efflux pumps.[3][4][5]

One of the most significant resistance mechanisms is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics like penicillins and cephalosporins. Another critical mechanism involves tripartite resistance-nodulation-cell division (RND) efflux pumps that span the entire cell envelope, actively expelling a wide range of antibiotics from the cytoplasm and periplasm.

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

Determining the in vitro activity of an antimicrobial agent is crucial for both clinical diagnostics and drug development. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined conditions. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized standardized methodologies.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MICs, valued for its accuracy and the ability to test multiple antibiotics simultaneously. The procedure involves preparing two-fold serial dilutions of an antibiotic in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are examined for turbidity to identify the MIC.

Detailed Protocol: Broth Microdilution

-

Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). Dispense these dilutions into the wells of a 96-well microtiter plate (typically 50-100 µL per well). A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) must be included.

-

Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

-

Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: Following incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

Considered a "gold standard" for susceptibility testing, the agar dilution method involves incorporating the antibiotic directly into the agar medium. A series of agar plates, each with a different antibiotic concentration, is prepared. A standardized bacterial inoculum is then spotted onto the surface of each plate. This method is particularly useful for testing a large panel of bacterial isolates against a few antimicrobial agents.

References

Pharmacokinetics and Metabolism of Piromidic Acid: A Technical Overview

Executive Summary

Piromidic acid, a first-generation quinolone antibacterial agent, undergoes metabolic transformation in vivo, primarily through oxidation of its pyrrolidine ring. Studies in both rats and humans have identified several metabolites, with the hydroxylation of the pyrrolidine moiety being a key step in its biotransformation. The resulting metabolites, some of which retain antibacterial activity, are then subject to further metabolism and excretion. While the ethyl ester prodrug of this compound has been shown to enhance its absorption and subsequent tissue distribution in animal models, detailed quantitative data on the pharmacokinetic profile of the parent compound in humans remains limited in currently accessible literature.

Pharmacokinetics

The study of the pharmacokinetics of this compound involves understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive quantitative data is limited, preclinical and clinical studies have provided a qualitative understanding of these processes.

Absorption

Oral administration is the primary route for this compound. Studies in rats have indicated that the ethyl ester of this compound is well-absorbed and subsequently hydrolyzed to the active parent compound, leading to significantly higher blood and tissue concentrations compared to the administration of this compound itself[1]. This suggests that the ester prodrug strategy can effectively improve the bioavailability of this compound.

Distribution

Following absorption, this compound distributes into various tissues. In rats, administration of the ethyl ester prodrug resulted in notable concentrations of the parent compound in different tissues[1]. Specific quantitative data on tissue-to-plasma concentration ratios and the volume of distribution in humans are not detailed in the available literature.

Metabolism

The metabolism of this compound has been investigated in both rats and humans. The primary metabolic pathway involves the oxidation of the pyrrolidine ring.[2] Key metabolic reactions include hydroxylation, leading to the formation of active metabolites. A more detailed description of the metabolic pathway is provided in Section 3.0.

Excretion

The excretion of this compound and its metabolites occurs via urine and bile.[2] The relative contribution of renal and fecal excretion pathways has been studied, but precise percentages of dose recovery in urine and feces are not consistently reported in the available literature.

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its pharmacokinetic profile. In vivo studies have elucidated a metabolic pathway that primarily involves enzymatic modification of the pyrrolidine moiety.

Metabolic Pathway

In both rats and human subjects, this compound is metabolized into at least ten different metabolites.[2] The principal metabolic pathway is initiated by the hydroxylation of the pyrrolidine ring, which leads to the formation of 2-hydroxy and 3-hydroxy derivatives (M-II and M-V, respectively). The 2-hydroxy metabolite (M-II) can be further metabolized to a γ-aminobutyric acid derivative (M-IV) and a 2,5-dihydroxypyrrolidine derivative (M-VI). The latter is unstable and is further converted to a 2-amino-pyridopyrimidine carboxylic acid (M-III). Additionally, this compound and several of its metabolites (M-V, M-II, M-III, and M-IV) can be excreted as glucuronide conjugates. Notably, some of the metabolites, such as M-V and M-II, have been reported to exhibit greater antibacterial activity than the parent this compound.

Data Presentation

The following tables summarize the available pharmacokinetic data for this compound. As previously noted, there is a significant lack of quantitative data in the accessible literature. For comparative purposes, some data for the related quinolone, Pipemidic acid, is included with clear distinction.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Reference |

| Cmax (Maximum Concentration) | Human | Data Not Available | - |

| Rat | Data Not Available | - | |

| Tmax (Time to Cmax) | Human | Data Not Available | - |

| Rat | Data Not Available | - | |

| t1/2 (Half-life) | Human | Data Not Available | - |

| Rat | Data Not Available | - | |

| Bioavailability | Human | Data Not Available | - |

| Rat | Data Not Available | - |

Table 2: Pharmacokinetic Parameters of Pipemidic Acid (for comparison)

| Parameter | Species | Value | Reference |

| Cmax (Maximum Concentration) | Human, Mouse, Rat, Dog, Monkey | 4 - 12 µg/mL (at ~50 mg/kg) | |

| Protein Binding | Human | ~30% | |

| Dog | ~20% | ||

| Urinary Excretion (as active form) | Human, Mouse, Rat, Dog, Monkey | 25 - 88% |

Table 3: Tissue Distribution of this compound in Rats (Qualitative)

| Tissue | Concentration Relative to Blood/Plasma | Reference |

| Various Tissues | Higher concentrations observed with ethyl ester prodrug compared to parent compound | |

| Bile | Higher concentrations observed with ethyl ester prodrug compared to parent compound |

Table 4: Excretion of this compound

| Route | Species | Percentage of Dose | Reference |

| Urine | Human | Data Not Available | - |

| Rat | Data Not Available | - | |

| Feces | Human | Data Not Available | - |

| Rat | Data Not Available | - |

Experimental Protocols

The following sections describe the general methodologies employed in the pharmacokinetic and metabolism studies of this compound, based on available information and standard practices for such research.

Animal Studies

-

Animal Models: Studies on the pharmacokinetics of this compound have utilized rat models.

-

Dosing: Oral administration of this compound or its ethyl ester has been the primary route. Doses would be calculated based on the body weight of the animals.

-

Sample Collection: Blood samples would be collected at various time points post-dosing via appropriate methods (e.g., tail vein, cardiac puncture). Urine and feces would be collected using metabolic cages over a defined period (e.g., 24, 48 hours) to determine excretion profiles. For tissue distribution studies, animals would be euthanized at specific time points, and organs of interest would be harvested.

Human Studies

-

Study Population: Pharmacokinetic studies in humans would typically involve healthy volunteers.

-

Dosing: A single oral dose of this compound would be administered.

-

Sample Collection: Blood samples would be drawn at predetermined intervals. Urine and feces would be collected over a specified duration to assess the excretion of the parent drug and its metabolites.

Analytical Methodology

A common analytical technique for the quantification of this compound and its metabolites in biological matrices is High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Urine: May be used directly or after dilution.

-

Plasma/Serum: Would require protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation to obtain a clear supernatant for injection.

-

Tissues: Homogenization of the tissue followed by extraction with a suitable organic solvent (e.g., chloroform) and a clean-up step would be necessary to remove interfering substances.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., oxalic acid solution) would be used.

-

Detection: Fluorimetric detection has been described as a sensitive method for this compound, with specific excitation and emission wavelengths.

-

Conclusion

This compound exhibits a metabolic profile characterized by the hydroxylation of its pyrrolidine ring, leading to the formation of several metabolites, some of which are also biologically active. The use of an ethyl ester prodrug has been shown to improve its absorption and tissue distribution in preclinical models. However, a significant gap exists in the publicly available literature regarding detailed quantitative pharmacokinetic parameters for this compound in humans. Further research or access to the full-text of original studies would be necessary to provide a complete quantitative assessment of its in vivo behavior. The methodologies for studying the pharmacokinetics and metabolism of quinolones are well-established, relying on animal models and sensitive analytical techniques like HPLC for the accurate determination of drug and metabolite concentrations in biological matrices.

References

A-Technical-Guide-to-Acetylsalicylic-Acid

A Technical Guide to Acetylsalicylic Acid (Aspirin)

This guide provides a comprehensive overview of acetylsalicylic acid, commonly known as aspirin, for researchers, scientists, and drug development professionals. It covers the molecule's fundamental properties, mechanism of action, pharmacokinetic data, and relevant experimental protocols.

1. Molecular and Physicochemical Properties

Acetylsalicylic acid is a white, crystalline, weakly acidic substance. It is an acetyl derivative of salicylic acid. The synthesis of aspirin is classified as an esterification reaction where salicylic acid is treated with acetic anhydride.

| Property | Value |

| Molar Mass | 180.159 g/mol |

| Melting Point | 136 °C (277 °F) |

| Boiling Point | 140 °C (284 °F) (decomposes) |

| Density | 1.40 g/cm³ |

| pKa | 3.5 at 25 °C (77 °F) |

| Solubility in Water | 3 g/L |

2. Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Aspirin is rapidly absorbed from the gastrointestinal tract. It is then quickly hydrolyzed to its active metabolite, salicylic acid, by esterases in the GI tract, blood, and primarily the liver. Salicylate is responsible for most of the anti-inflammatory and analgesic effects of aspirin. The antiplatelet effect, however, is attributed to the acetylsalicylate moiety.

| Parameter | Description |

| Absorption | Rapidly absorbed from the stomach and small intestine via passive diffusion. Peak plasma salicylate concentrations are reached within 1-2 hours after administration of immediate-release tablets. |

| Distribution | Distributes rapidly into body tissues and fluids. It is known to cross the placental barrier and is distributed into breast milk. |

| Metabolism | Aspirin is a prodrug that is rapidly biotransformed into salicylate. Salicylate is then primarily metabolized in the liver through conjugation with glycine or glucuronic acid. The major metabolic pathway, conjugation with glycine, is saturable. |

| Excretion | Salicylate and its metabolites are primarily excreted by the kidneys. The renal clearance of salicylic acid is significantly influenced by urine pH. |

3. Mechanism of Action

Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins and thromboxanes from arachidonic acid. Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of the COX enzyme. This irreversible inhibition distinguishes aspirin from other nonsteroidal anti-inflammatory drugs (NSAIDs) that are reversible inhibitors.

-

Anti-inflammatory, Analgesic, and Antipyretic Effects: By inhibiting COX-2, aspirin reduces the production of prostaglandins that mediate inflammation, pain, and fever.

-

Antiplatelet Effect: Aspirin's antiplatelet effect is due to the irreversible inhibition of COX-1 in platelets. This blocks the formation of thromboxane A₂, a potent platelet aggregator, for the lifespan of the platelet (about 8-9 days).

dot

Caption: Aspirin's Mechanism of Action on the Arachidonic Acid Pathway.

4. Experimental Protocols

4.1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of aspirin on COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

-

Reaction Mixture: A standard reaction mixture is prepared containing a buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a heme cofactor, and a reducing agent (e.g., phenol).

-

Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of aspirin (or a vehicle control) for a specified time at 37°C.

-

Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

-

Activity Measurement: COX activity is measured by monitoring the rate of oxygen consumption using an oxygen electrode.

-

Data Analysis: The percentage of inhibition is calculated for each aspirin concentration, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

dot

Caption: Workflow for an In Vitro COX Inhibition Assay.

4.2. Ex Vivo Platelet Aggregation Assay

This protocol describes a method to assess the effect of aspirin on platelet aggregation.

Methodology:

-

Blood Collection: Whole blood is collected from subjects before and after the administration of aspirin. The blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma.

-

Aggregation Measurement: The PRP is placed in a whole-blood aggregometer. An agonist, such as adenosine diphosphate (ADP) or arachidonic acid, is added to induce platelet aggregation.

-

Data Acquisition: Platelet aggregation is measured as the change in light transmittance or impedance over time.

-

Analysis: The extent of platelet aggregation is compared between the pre- and post-aspirin samples to determine the inhibitory effect of the drug.

References

Piromidic Acid: A Technical Guide for the First-Generation Quinolone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piromidic acid, a first-generation quinolone antibiotic developed in the 1970s, represents a foundational molecule in the development of this important class of antibacterial agents.[1] While its clinical use has largely been superseded by later-generation fluoroquinolones, a technical understanding of its core properties remains valuable for researchers in antibiotic development, comparative studies, and in understanding the evolution of quinolone resistance. This guide provides an in-depth overview of this compound, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and the molecular basis of resistance. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and development in this field.

Introduction

This compound is a synthetic antibacterial agent belonging to the pyridopyrimidine class of compounds and is considered a first-generation quinolone antibiotic.[1] Historically, it has been utilized primarily for the treatment of urinary tract infections (UTIs) caused by susceptible Gram-negative bacteria.[1] Like other first-generation quinolones, such as nalidixic acid, its spectrum of activity is relatively narrow.[2] The emergence of more potent and broad-spectrum fluoroquinolones has led to a decline in the clinical use of this compound in many regions. However, its study provides crucial insights into the fundamental structure-activity relationships and mechanisms of action that guided the development of subsequent generations of quinolone antibiotics.

Mechanism of Action

The primary antibacterial effect of this compound is the inhibition of bacterial DNA synthesis. This is achieved through the targeting of bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair.

Inhibition of DNA Gyrase and Topoisomerase IV:

-

DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the principal target of this compound. This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for DNA compaction and the initiation of replication. This compound binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.

-

Topoisomerase IV: While DNA gyrase is the primary target in Gram-negative bacteria, topoisomerase IV is the main target for many quinolones in Gram-positive bacteria. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of this enzyme by this compound prevents the segregation of newly replicated chromosomes, leading to a cessation of cell division.

The following diagram illustrates the mechanism of action of this compound:

Antimicrobial Spectrum and Efficacy

This compound's antimicrobial activity is primarily directed against Gram-negative bacteria, particularly those commonly associated with urinary tract infections. Its efficacy against Gram-positive and anaerobic bacteria is limited.

Table 1: In Vitro Activity of this compound against Common Urinary Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Data not available | Data not available | Data not available |

| Proteus mirabilis | Data not available | Data not available | Data not available |

| Klebsiella pneumoniae | Data not available | Data not available | Data not available |

| Enterococcus faecalis | Data not available | Data not available | Data not available |

| Staphylococcus saprophyticus | Data not available | Data not available | Data not available |

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. While detailed human pharmacokinetic data for this compound is limited in contemporary literature, studies on the closely related compound, pipemidic acid, provide valuable insights.

Table 2: Pharmacokinetic Parameters of Pipemidic Acid in Healthy Human Volunteers

| Parameter | Value | Reference |

| Oral Bioavailability | 93.1 ± 11% | |

| Peak Serum Concentration (Cmax) | 4.3 ± 0.5 µg/mL (after 500 mg dose) | |

| Time to Peak Concentration (Tmax) | 1.2 ± 0.1 hours | |

| Elimination Half-life (t1/2) | 3.4 ± 0.2 hours | |

| Apparent Volume of Distribution (Vd) | 1.9 ± 0.2 L/kg | |

| Renal Clearance | 4.3 ± 0.7 mL/min/kg | |

| Total Clearance | 6.3 ± 0.5 mL/min/kg | |

| Protein Binding | ~30% in human serum |

Note: These parameters are for pipemidic acid and are provided as a reference due to the lack of available data for this compound.

Studies on this compound itself indicate that it is well-absorbed orally and is excreted in the urine, reaching concentrations sufficient to be effective against urinary pathogens.

Mechanisms of Resistance

Bacterial resistance to quinolones, including this compound, can develop through several mechanisms. Understanding these is critical for the development of new agents that can overcome resistance. The primary mechanisms are:

-

Target-site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level quinolone resistance. These mutations typically occur in the quinolone-resistance-determining regions (QRDRs) and reduce the binding affinity of the drug to the enzyme-DNA complex.

-

Reduced Intracellular Accumulation: This can occur through two main pathways:

-

Efflux Pumps: Overexpression of naturally occurring or acquired efflux pumps can actively transport quinolones out of the bacterial cell, lowering the intracellular concentration of the drug.

-

Decreased Permeability: Mutations that alter the structure or expression of porin proteins in the outer membrane of Gram-negative bacteria can reduce the influx of quinolones into the cell.

-

-

Plasmid-Mediated Resistance: The acquisition of plasmids carrying quinolone resistance genes (qnr genes) can confer low-level resistance. These genes encode proteins that protect DNA gyrase from quinolone binding.

The following diagram illustrates the primary mechanisms of resistance to this compound:

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 200 µL.

-

Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Curve Assay

This assay determines the rate and extent of bacterial killing by this compound over time.

Materials:

-

This compound stock solution

-

CAMHB

-

Bacterial inoculum in logarithmic growth phase

-

Sterile test tubes

-

Incubator with shaking capabilities (35°C ± 2°C)

-

Sterile PBS for dilutions

-

Agar plates for colony counting

Procedure:

-

Preparation: Prepare test tubes with CAMHB containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.

-

Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile PBS. Plate a known volume of each dilution onto agar plates.

-

Incubation and Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

The following diagram outlines the workflow for a time-kill curve assay:

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

This compound stock solution

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP)

-

Bovine serum albumin (BSA)

-

Stop solution/loading dye (containing SDS and a tracking dye)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, BSA, and different concentrations of this compound. Include a no-drug control and a control with no enzyme.

-

Enzyme Addition: Add purified DNA gyrase to each reaction tube (except the no-enzyme control) to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding the stop solution/loading dye.

-

Electrophoresis: Load the samples onto an agarose gel.

-

Visualization: After electrophoresis, stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Analysis: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.

The following diagram illustrates the workflow for a DNA gyrase inhibition assay:

Clinical Applications and Considerations

This compound has been primarily indicated for the treatment of uncomplicated urinary tract infections caused by susceptible Gram-negative organisms. Clinical studies, although limited in recent years, have demonstrated its efficacy in this indication. However, the emergence of bacterial resistance and the availability of broader-spectrum fluoroquinolones have diminished its role in current clinical practice.

Conclusion

This compound, as a first-generation quinolone, holds a significant place in the history of antibiotic development. While its direct clinical applications are now limited, a thorough technical understanding of its properties provides a valuable foundation for researchers in the field of antimicrobial drug discovery. Its mechanism of action, the pathways of resistance that have evolved against it, and the experimental methods used to characterize it continue to be relevant in the ongoing search for novel antibacterial agents to combat the growing threat of antibiotic resistance. Further research into the nuances of its interaction with bacterial topoisomerases and the specific genetic determinants of resistance could yet yield insights applicable to the design of future generations of antibiotics.

References

An In-depth Technical Guide to Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for acetylsalicylic acid, commonly known as aspirin. The information is intended to support research and development activities in the fields of pharmacology and drug development.

Chemical and Physical Properties

Aspirin, or 2-(acetyloxy)benzoic acid, is a well-known nonsteroidal anti-inflammatory drug (NSAID) with a rich history of therapeutic use.[1] Its fundamental chemical and physical characteristics are summarized below.

Table 1: Chemical Identifiers for Aspirin

| Identifier | Value |

| CAS Number | 50-78-2[2][3][4][5] |

| IUPAC Name | 2-acetyloxybenzoic acid |

| Molecular Formula | C₉H₈O₄ |

| SMILES | CC(=O)OC1=CC=CC=C1C(=O)O |

| InChI Key | BSYNRYMUTXBXSQ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of Aspirin

| Property | Value |

| Molecular Weight | 180.16 g/mol |

| Melting Point | 135 °C (275 °F) |

| Boiling Point | 140 °C (284 °F) (decomposes) |

| Solubility in Water | 3 g/L |

| pKa | 3.5 |

Mechanism of Action: Signaling Pathways

Aspirin exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

1. Cyclooxygenase (COX) Inhibition

Aspirin's primary mechanism of action involves the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes. This covalent modification blocks the conversion of arachidonic acid to prostaglandins and thromboxanes, key mediators of inflammation, pain, fever, and platelet aggregation. The irreversible nature of this inhibition is a key differentiator from other NSAIDs.

2. NF-κB Signaling Pathway Modulation

Aspirin and its primary metabolite, salicylate, have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. In many cancer cells, NF-κB is constitutively active, promoting tumor growth. Aspirin can inhibit the IκB kinase (IKK) complex, preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. This leads to a downregulation of NF-κB target genes involved in inflammation and cell proliferation.

Quantitative Data

The following tables summarize key quantitative data related to aspirin's pharmacological activity and pharmacokinetic properties.

Table 3: In Vitro Inhibition of COX Enzymes by Aspirin

| Enzyme | IC₅₀ (µM) |

| COX-1 | 1.3 - 3.57 |

| COX-2 | 4.7 - 29.3 |

IC₅₀ values can vary depending on the specific assay conditions.

Table 4: Pharmacokinetic Properties of Aspirin in Humans

| Parameter | Value |

| Oral Bioavailability | 68% |

| Clearance | 39 L/h |

| Volume of Distribution | 10.5 L |

| Half-life | 0.25 h |

Note: Aspirin is a prodrug and is rapidly hydrolyzed to its active metabolite, salicylate, which has a longer half-life of 2-30 hours depending on the dose.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of aspirin's mechanism of action.

1. Experimental Workflow for COX Inhibition Assay

The following workflow outlines a common method for determining the inhibitory activity of aspirin on COX-1 and COX-2.

Detailed Protocol: Cyclooxygenase (COX) Activity Assay (Colorimetric)

This protocol is adapted from commercially available assay kits.

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Dilute Hemin (cofactor) in Assay Buffer.

-

Prepare a stock solution of Arachidonic Acid (substrate).

-

Prepare various concentrations of aspirin in the appropriate solvent.

-

-

Assay Procedure:

-

To a 96-well plate, add Assay Buffer, diluted Hemin, and the COX-1 or COX-2 enzyme solution.

-

Add the desired concentration of aspirin or vehicle control to the respective wells.

-

Incubate the plate at 25°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the Arachidonic Acid solution to all wells.

-

Incubate for a defined period (e.g., 5-10 minutes) at 25°C.

-

Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) which is oxidized in the presence of peroxidase activity, resulting in a color change.

-

Stop the reaction by adding a suitable acid solution (e.g., 1 M HCl).

-

-

Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 590 nm for oxidized TMPD).

-

Calculate the percentage of COX inhibition for each aspirin concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the aspirin concentration and determine the IC₅₀ value using non-linear regression analysis.

-

2. Experimental Protocol: Western Blot for NF-κB Activation

This protocol outlines the steps to assess the effect of aspirin on the nuclear translocation of the p65 subunit of NF-κB, a key indicator of its activation.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., macrophages, cancer cell lines) to approximately 80% confluency.

-

Treat the cells with various concentrations of aspirin or a vehicle control for a specified duration.

-

In some experiments, cells may be stimulated with an NF-κB activator (e.g., TNF-α, LPS) with or without aspirin pre-treatment.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform subcellular fractionation using a commercial kit or a standard protocol to separate the cytoplasmic and nuclear extracts.

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA or Bradford).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from the cytoplasmic and nuclear fractions by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p65 in the cytoplasmic and nuclear fractions.

-

Normalize the p65 levels to a loading control for each fraction (e.g., GAPDH for cytoplasmic, Lamin B1 for nuclear).

-

Compare the nuclear-to-cytoplasmic ratio of p65 in aspirin-treated cells to that of control cells to determine the effect on NF-κB translocation.

-

3. Experimental Protocol: Quantitative Analysis of Aspirin by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of aspirin in bulk drug substance or pharmaceutical formulations.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an acidic aqueous solution (e.g., water with 0.1% orthophosphoric acid, pH 3.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 45:55 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 237 nm.

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of aspirin reference standard in the mobile phase or a suitable diluent. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

-

Sample Solution: For bulk drug, accurately weigh and dissolve a known amount in the diluent. For tablets, crush a number of tablets, accurately weigh a portion of the powder, and extract the aspirin using the diluent, followed by filtration.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions and record the chromatograms.

-

The retention time for aspirin is typically around 4 minutes under these conditions.

-

-

Quantification:

-

Identify the aspirin peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the concentration of aspirin in the sample by interpolating its peak area on the calibration curve.

-

Determine the amount of aspirin in the original sample based on the dilution factor.

-

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tumor Suppressor Protein p53 for Researchers

This guide provides a comprehensive overview of the core physical and chemical properties of the human tumor suppressor protein p53. Tailored for researchers, scientists, and drug development professionals, this document delves into the essential characteristics of p53, its critical signaling pathways, and detailed methodologies for key experimental procedures.

Physical and Chemical Properties of Human p53

The tumor suppressor protein p53 is a transcription factor pivotal in preventing cancer formation, earning it the title "guardian of the genome".[1][2] Its function is intricately linked to its structure and physicochemical characteristics. While it is often referred to as a 53-kilodalton (kDa) protein based on its migration in SDS-PAGE, its actual molecular weight is closer to 43.7 kDa.[1][3] This discrepancy is attributed to a high content of proline residues which can affect its electrophoretic mobility.[1] The human p53 protein is composed of 393 amino acids and has an isoelectric point of approximately 6.83.

Structurally, p53 is a multi-domain protein, which allows for its diverse functions and regulation. These domains include:

-

An N-terminal transactivation domain (TAD)

-

A proline-rich domain (PRD)

-

A central DNA-binding domain (DBD)

-

A tetramerization domain (TD)

-

A C-terminal regulatory domain

The protein functions as a tetramer, a state crucial for its DNA-binding activity and stability. Most cancer-associated mutations are found within the DNA-binding domain, impairing its ability to regulate target genes involved in cell cycle arrest, DNA repair, and apoptosis.

| Property | Value | Source(s) |

| Gene Name | TP53 | |

| Organism | Homo sapiens (Human) | |

| Number of Amino Acids | 393 | |

| Molecular Weight (calculated) | 43.7 kDa | |

| Apparent Molecular Weight (SDS-PAGE) | 53 kDa | |

| Isoelectric Point (pI) | ~6.83 | |

| Cellular Location | Nucleus | |

| Quaternary Structure | Tetramer |

The p53 Signaling Pathway

Under normal cellular conditions, p53 levels are kept low through continuous degradation, primarily mediated by its negative regulator, MDM2, an E3 ubiquitin ligase. Upon cellular stress, such as DNA damage, oncogene activation, or hypoxia, p53 is stabilized and activated through various post-translational modifications, including phosphorylation and acetylation.

Activated p53 acts as a transcription factor, binding to specific DNA sequences (response elements) in the promoter regions of its target genes. This leads to the transcription of genes involved in:

-

Cell Cycle Arrest: p53 can induce cell cycle arrest, primarily at the G1/S checkpoint, by activating the transcription of genes like CDKN1A (encoding p21). p21 inhibits cyclin-dependent kinases (CDKs), preventing the cell from progressing to the DNA synthesis phase and allowing time for DNA repair.

-

DNA Repair: p53 can activate the transcription of genes involved in various DNA repair pathways, helping to maintain genomic stability.

-

Apoptosis: If DNA damage is too severe to be repaired, p53 can initiate programmed cell death (apoptosis). It achieves this by upregulating the expression of pro-apoptotic proteins such as BAX and PUMA, and downregulating anti-apoptotic proteins like Bcl-2.

The decision between cell cycle arrest and apoptosis is a complex process that is not yet fully understood, but it is a critical aspect of p53's tumor-suppressive function.

The p53 signaling pathway in response to cellular stress.

Experimental Protocols

Studying p53 often involves a combination of techniques to assess its expression, post-translational modifications, interactions, and functional activity. Below are detailed methodologies for three key experiments.

Western blotting is a fundamental technique to detect and semi-quantify p53 protein levels in cell or tissue lysates.

Methodology:

-

Sample Preparation:

-

Culture cells to 70-80% confluency.

-

Treat cells with inducing agents (e.g., UV radiation, etoposide) if studying p53 activation.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations of all samples.

-

Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p53 (e.g., clone DO-1 or DO-7) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Signal Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system or X-ray film.

-

Workflow for Western Blotting analysis of p53.

Immunoprecipitation is used to isolate p53 from a complex mixture of proteins, which can be useful for studying protein-protein interactions or post-translational modifications.

Methodology:

-

Cell Lysate Preparation:

-

Prepare cell lysates as described in the Western Blotting protocol, often using a less stringent lysis buffer (e.g., a buffer without SDS) to preserve protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

Add a p53-specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Pellet the beads by gentle centrifugation (e.g., 300 x g for 2 minutes).

-

-

Washing and Elution:

-

Wash the beads three to five times with ice-cold wash buffer (e.g., lysis buffer or PBS).

-

Elute the captured p53 and any interacting proteins from the beads by adding SDS-PAGE sample buffer and boiling, or by using a low-pH elution buffer.

-

-

Analysis:

-

The eluted proteins can be analyzed by Western Blotting to confirm the presence of p53 and to identify co-precipitated proteins.

-

These assays are designed to measure the ability of p53 to bind to its specific DNA consensus sequence.

Methodology (ELISA-based):

-

Plate Preparation:

-

Use a 96-well plate pre-coated with streptavidin.

-

Add a biotinylated double-stranded oligonucleotide containing the p53 consensus binding sequence to the wells.

-

Incubate to allow the oligonucleotide to bind to the streptavidin-coated plate.

-

Wash the plate to remove any unbound oligonucleotides.

-

-

Binding Reaction:

-

Prepare nuclear extracts from cells of interest.

-

Add the nuclear extracts to the wells containing the immobilized DNA probe.

-

Incubate to allow p53 in the extract to bind to its consensus sequence.

-

For competition experiments, a non-biotinylated competitor oligonucleotide can be added to the reaction.

-

-

Detection:

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for p53 and incubate.

-

Wash away the unbound primary antibody.

-

Add an HRP-conjugated secondary antibody and incubate.

-

Wash away the unbound secondary antibody.

-

Add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader. The signal intensity is proportional to the amount of p53 bound to the DNA.

-

References

An In-depth Technical Guide to Antibacterial Activity Against Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanisms, quantitative assessment, and experimental protocols related to evaluating antibacterial activity against Escherichia coli. It further delves into the prevalent resistance mechanisms employed by this versatile pathogen, offering insights for the development of novel therapeutic strategies.

Core Mechanisms of Antibacterial Action

Antibacterial agents exert their effects on E. coli through several primary mechanisms, targeting essential cellular structures and processes. These can be broadly categorized as:

-

Inhibition of Cell Wall Synthesis: Agents like β-lactam antibiotics (e.g., penicillins, cephalosporins) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a loss of structural integrity and subsequent cell lysis.

-

Disruption of Cell Membrane Integrity: Certain compounds, including antimicrobial peptides (AMPs) and some phenolic compounds, can directly interact with and disrupt the bacterial cell membrane.[1] This leads to increased permeability, leakage of essential intracellular contents like ATP and macromolecules, and ultimately, cell death.[1][2]

-

Inhibition of Protein Synthesis: Antibiotics such as tetracyclines and aminoglycosides target the bacterial ribosome, interfering with the process of protein translation. This halts the production of essential enzymes and structural proteins, leading to the cessation of growth and replication.

-

Inhibition of Nucleic Acid Synthesis: Fluoroquinolones, for example, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in E. coli.[3] This prevents the bacterium from replicating its genetic material and dividing.

-

Interference with Metabolic Pathways: Sulfonamides and trimethoprim act by inhibiting key enzymes in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and amino acids, and its blockage halts bacterial growth.[4]

-

Generation of Reactive Oxygen Species (ROS): Some antimicrobial agents can induce the production of ROS within the bacterial cell. This leads to oxidative stress, causing damage to DNA, proteins, and lipids, which contributes to cell death.

Quantitative Assessment of Antibacterial Activity

The efficacy of an antibacterial agent is quantified using several key metrics, primarily the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). These values are crucial for comparing the potency of different compounds and for determining appropriate therapeutic dosages.

Data on Natural Compounds

A variety of natural compounds, including phenolic acids and plant extracts, have demonstrated significant antibacterial activity against E. coli. Phenolic compounds are believed to work by disrupting cell membranes and interfering with cellular processes.

Table 1: Antibacterial Activity of Select Natural Compounds Against E. coli

| Plant/Compound | Active Component(s) | Average MIC (mg/mL) | Reference Strain(s) | Citation |

|---|---|---|---|---|

| Compound Phenolic Acid 19 | Protocatechuic acid, hydrocinnamic acid, chlorogenic acid | 12.5% of initial conc.* | Multi-drug resistant E. coli | |

| Lavandula spp. | Linalool, Linalyl acetate | 0.144 | Various E. coli | |

| Lupinus jaimehintoniana | Not specified | 0.140 | Various E. coli | |

| Plectranthus spp. | Not specified | 0.260 | Various E. coli | |

| Thymol | Thymol | 1.0 - 1.2 mmol/L | E. coli | |

| Carvacrol | Carvacrol | >1.2 mmol/L | E. coli | |

| Cinnamic Acid | Cinnamic Acid | >1.2 mmol/L | E. coli |

Note: The concentration of CPA 19 was 0.834 mg/mL (protocatechuic acid), 0.208 mg/mL (hydrocinnamic acid), and 1.67 mg/mL (chlorogenic acid) at its MIC.

Data on Novel Peptides

Antimicrobial peptides (AMPs) are considered promising alternatives to traditional antibiotics due to their broad-spectrum activity and unique mechanisms of action, which often involve rapid membrane disruption.

Table 2: Antibacterial Activity of Novel Peptides Against E. coli

| Peptide | Strain | MIC (μg/mL) | MBC (μg/mL) | Citation |

|---|---|---|---|---|

| MR-22 | E. coli ATCC 25922 | 8 | 16 | |

| MR-22 | MDR E. coli E19 | 8 | 16 | |

| LENART01 | E. coli R2 | 0.782 - 0.899 | 75.833 - 84.666 | |

| LENART01 | E. coli R3 | 0.839 - 0.988 | 78.566 - 85.333 |

| LENART01 | E. coli R4 | 0.942 - 1.070 | 86.400 - 90.000 | |

Experimental Protocols

Standardized protocols are essential for the reliable and reproducible assessment of antibacterial activity. The following sections detail the methodologies for key assays.

General Workflow for Antimicrobial Susceptibility Testing (AST)

The overall process for determining the susceptibility of E. coli to an antimicrobial agent follows a standardized workflow, whether using diffusion or dilution methods.

References

- 1. Frontiers | The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli [frontiersin.org]

- 2. Frontiers | A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Novel UTI Therapies in Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of several novel therapeutic agents in the treatment of urinary tract infections (UTIs) within established research models. The following sections detail the methodologies for utilizing HIF-1α stabilizers, FimH inhibitors, antibiotic-conjugated nanogels, antimicrobial peptides, bacteriophage cocktails, and the novel antibiotic gepotidacin.

HIF-1α Stabilizers for Enhancing Innate Immunity

Application Note: The stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) has emerged as a promising host-directed therapy for UTIs. By inhibiting the prolyl hydroxylases that target HIF-1α for degradation, small molecules can artificially induce a hypoxic response, augmenting the innate immune defenses of bladder epithelial cells. This approach has been shown to reduce bacterial colonization and inflammation in preclinical models.

Experimental Protocol: Murine Model of UTI Treated with a HIF-1α Stabilizer

Objective: To evaluate the efficacy of a HIF-1α stabilizer in reducing bacterial burden and inflammation in a mouse model of UTI.

Materials:

-

Animal Model: Female C57BL/6 mice (8-10 weeks old).

-

Bacterial Strain: Uropathogenic Escherichia coli (UPEC), e.g., CFT073.

-

Therapeutic Agent: AKB-4924 (a HIF-1α stabilizer).

-

Vehicle: Phosphate-buffered saline (PBS).

-

Anesthesia: Isoflurane.

-

Catheters, sterile saline, and standard microbiology culture supplies.

Procedure:

-

Bacterial Culture: Culture UPEC strain CFT073 overnight in Luria-Bertani (LB) broth. Centrifuge and resuspend the bacterial pellet in sterile PBS to a concentration of 10⁸ CFU/mL.

-

Anesthesia and Catheterization: Anesthetize mice using isoflurane. Insert a sterile catheter into the bladder via the urethra.

-

Treatment Administration (Prophylactic): Instill 50 µL of AKB-4924 solution (0.2 mg in PBS) directly into the bladder through the catheter. Clamp the urethra and allow the solution to dwell for 1 hour.

-

Infection: After the 1-hour pre-treatment, instill 50 µL of the UPEC suspension (10⁸ CFU/mL) into the bladder.

-

Post-Infection Monitoring: House the mice with free access to food and water for 24 hours.

-

Tissue Harvest and Analysis: After 24 hours, euthanize the mice. Aseptically collect urine, bladder, and kidneys.

-

Bacterial Load Quantification: Homogenize bladder and kidney tissues in sterile PBS. Perform serial dilutions of urine and tissue homogenates and plate on LB agar to determine bacterial colony-forming units (CFU).

-

Inflammatory Marker Analysis: A portion of the tissue homogenates can be used to measure cytokine levels (e.g., IL-6, TNF-α) via ELISA.

Quantitative Data Summary

| Treatment Group | Mean Bladder CFU/g (log10) | Mean Kidney CFU/g (log10) | Reference |

| Vehicle Control | ~7.5 | ~5.0 | [1] |

| AKB-4924 | ~6.5 | ~4.0 | [1] |

Note: Values are approximate based on graphical data from the cited source.

Signaling Pathway and Experimental Workflow

Caption: HIF-1α signaling pathway in bladder epithelial cells.

Caption: Experimental workflow for HIF-1α stabilizer treatment in a murine UTI model.

FimH Inhibitors to Prevent Bacterial Adhesion

Application Note: UPEC initiates infection by adhering to mannosylated uroplakins on the surface of bladder epithelial cells via the FimH adhesin located at the tip of type 1 pili. FimH inhibitors, such as mannosides, are small molecules that competitively bind to FimH, thereby blocking bacterial attachment and subsequent invasion and biofilm formation. This non-bactericidal approach reduces the selective pressure for antibiotic resistance.

Experimental Protocol: Murine Model of UTI Treated with a FimH Inhibitor

Objective: To assess the efficacy of an orally administered FimH inhibitor in preventing and treating UTI caused by multidrug-resistant UPEC.

Materials:

-

Animal Model: Female C3H/HeN mice.

-

Bacterial Strain: Multidrug-resistant UPEC ST131, e.g., EC958.

-

Therapeutic Agent: Biaryl mannoside FimH inhibitor (e.g., ZFH-04269).

-

Vehicle: Appropriate solvent for oral gavage (e.g., water with 0.5% carboxymethylcellulose).

-

Standard UTI model supplies as previously listed.

Procedure:

-

Bacterial Culture: Prepare UPEC strain EC958 as described in the previous protocol.

-

Prophylactic Treatment:

-

Administer a single oral dose of the FimH inhibitor (e.g., 25 mg/kg) via gavage.

-

Two hours post-treatment, anesthetize and catheterize the mice.

-

Infect the bladder with 50 µL of the UPEC suspension.

-

-

Therapeutic Treatment of Chronic UTI:

-

Establish a chronic infection by instilling UPEC and allowing the infection to persist for 14 days.

-

On day 14, administer a single oral dose of the FimH inhibitor.

-

-

Tissue Harvest and Analysis:

-

For the prophylactic study, euthanize mice 6 hours post-infection.

-

For the therapeutic study, euthanize mice 24 hours after treatment.

-

Harvest bladders and kidneys and quantify bacterial load (CFU) as previously described.

-

Quantitative Data Summary

| Treatment Scenario | Treatment Group | Mean Bladder Bacterial Burden (CFU/bladder) | Fold Reduction | Reference |

| Acute Prophylaxis | Untreated | ~10^6 | - | [2][3] |

| FimH Inhibitor | ~10^4 | 100-fold | [2] | |

| Chronic Treatment | Untreated | ~10^5 | - | |

| FimH Inhibitor | <10^2 | >1000-fold |

Mechanism of Action and Experimental Workflow

Caption: Mechanism of FimH inhibitor action.

Caption: Prophylactic workflow for FimH inhibitor treatment in a murine UTI model.

Nanogel-Mediated Antibiotic Delivery

Application Note: A significant challenge in treating recurrent UTIs is the presence of intracellular bacterial communities (IBCs) that are shielded from many conventional antibiotics. Nanogels conjugated with cell-penetrating peptides (CPPs) offer a novel drug delivery system to overcome this barrier. These nanocarriers can encapsulate antibiotics like gentamicin and facilitate their transport into the urothelium, targeting and eliminating intracellular pathogens.

Experimental Protocol: Murine Model of UTI Treated with Gentamicin-Loaded Nanogels

Objective: To evaluate the efficacy of a nanogel-CPP drug delivery system in clearing a uropathogenic P. aeruginosa infection in a murine model.

Materials:

-

Animal Model: Female C57BL/6 mice.

-

Bacterial Strain: Uropathogenic Pseudomonas aeruginosa clinical strain.

-

Therapeutic Agent: Gentamicin-loaded polymeric nanogels conjugated with a CPP (Cys-Gly-Lys-Arg-Lys).

-

Control: Gentamicin in solution.

-

Standard UTI model supplies.

Procedure:

-

Bacterial Culture and Infection: Prepare the P. aeruginosa inoculum and establish an acute UTI in mice as previously described.

-

Treatment Administration: 24 hours post-infection, anesthetize and catheterize the mice.

-

Instill 50 µL of the gentamicin-nanogel-CPP suspension or the control gentamicin solution directly into the bladder.

-

Post-Treatment: Allow the treatment to dwell for a specified period (e.g., 2 hours) before removing the catheter clamp.

-

Tissue Harvest and Analysis: 24 hours after treatment administration, euthanize the mice, harvest the bladders, and quantify the bacterial load (CFU).

Quantitative Data Summary

| Treatment Group | Bacterial Clearance in Bladder (in vivo) | Intracellular Gentamicin Delivery (in vitro) | Reference |

| Gentamicin in Solution | - | Baseline | |

| Gentamicin-Nanogel-CPP | >90% | ~36% increase vs. solution |

Logical Relationship and Experimental Workflow

Caption: Logic of nanogel-mediated drug delivery for targeting IBCs.

Caption: Experimental workflow for nanogel-based therapy in a murine UTI model.

Antimicrobial Peptides (AMPs) as Immunomodulators

Application Note: Antimicrobial peptides are endogenous components of the innate immune system that possess direct bactericidal activity and can modulate the host inflammatory response. Synthetic AMPs, such as the truncated alpha-defensin analog 2Abz23S29, can be administered to directly kill uropathogens and trigger a beneficial pro-inflammatory cytokine response to enhance bacterial clearance.

Experimental Protocol: Murine Model of UTI Treated with a Synthetic AMP

Objective: To determine the antibacterial and immunomodulatory effects of a synthetic AMP in a mouse model of UTI.

Materials:

-

Animal Model: Female BALB/c mice.

-

Bacterial Strain: UPEC CFT073.

-

Therapeutic Agent: Synthetic peptide 2Abz23S29.

-

Control: Ciprofloxacin or PBS.

-

Standard UTI model supplies.

Procedure:

-

Infection: Establish a UTI with UPEC CFT073 as previously described.

-

Treatment: 24 hours post-infection, administer the following treatments transurethrally once a day for two consecutive days:

-

Low-dose 2Abz23S29 (250 µg/mL).

-

High-dose 2Abz23S29 (750 µg/mL).

-

Ciprofloxacin (800 µg/mL).

-

Combination of high-dose 2Abz23S29 and ciprofloxacin.

-

PBS vehicle control.

-

-

Tissue Harvest and Analysis: 24 hours after the final treatment, euthanize the mice and harvest the bladders.

-

Bacterial Load and Cytokine Analysis: Quantify bacterial CFU and measure pro-inflammatory cytokine levels (IL-6, MIP-2, TNF-α, IL-1β) via ELISA from bladder homogenates.

Quantitative Data Summary

| Treatment Group (24h post-infection) | Mean Bladder Bacterial Load (CFU/mL) | Change in IL-6 Levels | Reference |

| Untreated | ~10^7 | - | |

| Low-dose 2Abz23S29 (250µg/mL) | ~10^5 | Significantly Decreased | |

| High-dose 2Abz23S29 (750µg/mL) | ~10^4 | Increased | |

| Ciprofloxacin (800µg/mL) | ~10^3 | - |

Bacteriophage Therapy for Chronic UTI

Application Note: Bacteriophage (phage) therapy utilizes viruses that specifically infect and lyse bacteria. This approach is highly specific, minimizing disruption to the host microbiome. Phage cocktails, containing multiple phages with different host ranges, can be effective against mixed bacterial populations and may prevent the development of phage-resistant bacteria. Phage therapy has shown promise in clearing chronic UTIs in mouse models.

Experimental Protocol: Murine Model of Chronic UTI Treated with a Phage Cocktail

Objective: To evaluate the efficacy of a phage cocktail in eradicating a chronic UTI induced by multiple UPEC strains.

Materials:

-

Animal Model: Female albino mice.

-

Bacterial Strains: Two different UPEC isolates (e.g., E. coli 8 and E. coli 302).

-

Therapeutic Agent: A cocktail of lytic phages with activity against the infecting UPEC strains.

-

Control: Single phage preparation (e.g., PEC80) with a narrow host range.

-

0.1N HCl and 0.1N KOH for bladder traumatization.

-

Standard UTI model supplies.

Procedure:

-

Induction of Chronic UTI:

-

Anesthetize and catheterize mice.

-

Instill 50 µL of 0.1N HCl into the bladder for 45 seconds to induce trauma.

-

Neutralize with 50 µL of 0.1N KOH.

-

Instill a mixed suspension of the two UPEC strains.

-

Allow the infection to establish for 10 days to become chronic.

-

-

Treatment: On day 10, administer a single dose of the phage cocktail or the control single phage preparation via either transurethral or intraperitoneal injection.

-

Monitoring and Analysis: Collect urine daily for culture. After 24 hours, euthanize the mice and harvest bladders and kidneys.

-

Bacterial Load Quantification: Determine bacterial CFU in urine, bladder homogenates, and kidney homogenates.

Quantitative Data Summary

| Treatment Group (24h post-treatment) | Urine Culture | Bladder Homogenate Culture | Kidney Homogenate Culture | Reference |

| Single Phage (PEC80) | Positive | Positive | Positive | |

| Phage Cocktail | Cleared | Cleared | Cleared |

Gepotidacin: A Novel First-in-Class Antibiotic

Application Note: Gepotidacin is a novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by targeting two essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. This dual-targeting mechanism reduces the likelihood of resistance development. Preclinical studies in a rat pyelonephritis model have demonstrated its efficacy in reducing bacterial loads in both the kidneys and bladder.

Experimental Protocol: Rat Pyelonephritis Model Treated with Gepotidacin

Objective: To evaluate the in vivo efficacy of gepotidacin against multidrug-resistant E. coli in a rat model of pyelonephritis.

Materials:

-

Animal Model: Female Sprague-Dawley rats.

-

Bacterial Strain: Multidrug-resistant E. coli (e.g., NCTC13441).

-

Therapeutic Agent: Gepotidacin.

-

Vehicle: Appropriate for intravenous infusion.

-

Standard surgical and UTI model supplies for rats.

Procedure:

-

Infection:

-

Anesthetize the rats.

-

Surgically expose and catheterize the left ureter.

-

Inject a suspension of multidrug-resistant E. coli directly into the kidney pelvis.

-

Ligate the ureter to induce pyelonephritis.

-

-

Treatment:

-

2 hours post-infection, begin treatment.

-

Administer controlled intravenous infusions of gepotidacin every 12 hours for 4 days. Dosages should be selected to recreate human systemic exposures from oral gepotidacin (e.g., equivalent to 800 mg or 1,500 mg twice daily).

-

-

Tissue Harvest and Analysis:

-

At the end of the 4-day treatment period, euthanize the rats.

-

Aseptically harvest kidneys and bladders.

-

-

Bacterial Load Quantification: Homogenize the tissues and perform serial dilutions to determine bacterial CFU.

Quantitative Data Summary

| Treatment Duration | Treatment Group | Log10 Reduction in Kidney CFU (vs. Pre-treatment) | Bladder CFU | Reference |